molecular formula C21H14F6N4O B10938137 2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10938137
M. Wt: 452.4 g/mol
InChI Key: BSIMTXDNOPJKEJ-UHFFFAOYSA-N
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Description

2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of trifluoromethyl groups and the presence of both pyrazole and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H14F6N4O

Molecular Weight

452.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C21H14F6N4O/c1-11-5-6-13(8-12(11)2)14-10-18(21(25,26)27)31(30-14)19-28-15(16-4-3-7-32-16)9-17(29-19)20(22,23)24/h3-10H,1-2H3

InChI Key

BSIMTXDNOPJKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C

Origin of Product

United States

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